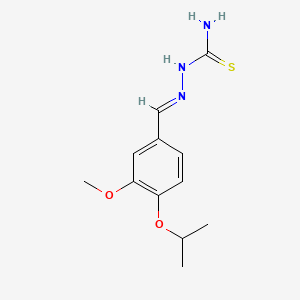

![molecular formula C17H17FN4O3S B5513565 2-(1,3-二甲基-2,5-二氧代-4-咪唑烷基)-N-{[4-(4-氟苯基)-1,3-噻唑-2-基]甲基}乙酰胺](/img/structure/B5513565.png)

2-(1,3-二甲基-2,5-二氧代-4-咪唑烷基)-N-{[4-(4-氟苯基)-1,3-噻唑-2-基]甲基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is part of a broader class of chemicals that have been synthesized for various pharmacological and biological activities. These compounds often contain imidazolidine, thiazole, and acetamide moieties, contributing to a diverse range of chemical and physical properties. Although specific information about this compound is scarce, related derivatives have been synthesized and studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step reactions, starting from basic building blocks like pyrazole, thiazolidinone, and acetamide derivatives. These processes often employ techniques like cyclocondensation, nucleophilic substitution, and microwave-assisted reactions to achieve the desired products. For instance, derivatives of N-(3-chloro-4-flurophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide have shown significant activities and are synthesized through a series of well-documented steps (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using techniques such as NMR, IR, and Mass spectrometry. The imidazolidine-2,4-dione system, for instance, is known to adopt a planar conformation, which can significantly influence the compound's reactivity and interaction with biological targets. Detailed structural analysis of a closely related compound was provided by Sethusankar et al. (2002), highlighting the importance of intermolecular hydrogen bonding and the spatial arrangement of different moieties for its biological activity.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, primarily due to their functional groups. The thiazolidine and acetamide groups, in particular, can undergo nucleophilic substitutions and additions, affecting their biological activities. The synthesis process itself often involves reacting thiazolidinone derivatives with chloroacetamide compounds under specific conditions to achieve the desired acetamide derivatives.

Physical Properties Analysis

Physical properties like solubility, melting point, and crystallinity are crucial for the compound's application and effectiveness. While specific data on this compound is not readily available, related studies suggest that these properties can vary significantly based on the substituents present on the core structure. For example, the crystalline structure of similar compounds shows significant variation in dihedral angles and hydrogen bonding patterns, influencing their solubility and stability (Koppireddi et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are determined by the compound's molecular structure. The presence of the imidazolidine and thiazole rings contributes to its potential as a pharmacologically active compound, offering sites for further modification and interaction with biological molecules. Studies on similar compounds have focused on their potential interactions with proteins and enzymes, suggesting a wide range of possible biological activities (Nikalje et al., 2015).

科学研究应用

合成和表征

- 类似于指定化学结构的化合物的合成已得到广泛的研究,研究人员专注于新的合成路线,以增强这些化合物的化学多样性和潜在的生物活性。例如,N-(3-氯-4-氟苯基)-2-(5-((3-(4-羟基-2,2-二甲基-2,3-二氢苯并呋喃-5-基)-1-苯基-1H-吡唑-4-基)亚甲基)-4-氧代-2-硫代噻唑烷-3-基)乙酰胺的合成已被报道,表明一些衍生物具有显著的抗炎活性 (Sunder & Maleraju, 2013).

生物活性和治疗潜力

- 已研究了一系列生物活性,包括抗炎、抗癌和抗菌作用。例如,某些 2,4-噻唑烷二酮衍生物在体内显示出有希望的降血糖活性 (Nikalje, Deshp, & Une, 2012).

- 针对 2-(4,5-二甲基-1-(苯基氨基)-1H-咪唑-2-基硫代)-N-(噻唑-2-基)乙酰胺衍生物评估了抗癌活性,一些化合物对黑色素瘤型细胞系表现出显着的活性 (Duran & Demirayak, 2012).

分子对接和机理见解

- 已进行分子对接研究以阐明这些化合物的结合相互作用和潜在作用机制。例如,合成了新的 2-(3-(2-(1,3-二氧代异吲哚啉-2-基)乙酰氨基)-4-氧代-2-苯基噻唑烷-5-基)乙酸衍生物,并评估了它们的抗炎活性,在体外和体内模型中均显示出有希望的结果,并得到了分子对接研究的支持 (Nikalje, Hirani, & Nawle, 2015).

化学结构和稳定性

- 对相关化合物的化学结构、稳定性和多态性的研究提供了对影响其生物活性和作为治疗剂的潜力的理化性质的宝贵见解。例如,通过单晶、粉末衍射和核磁共振研究相结合对利奈唑胺多态性的研究揭示了与其制药应用相关的物理化学的关键方面 (Maccaroni et al., 2008).

属性

IUPAC Name |

2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S/c1-21-13(16(24)22(2)17(21)25)7-14(23)19-8-15-20-12(9-26-15)10-3-5-11(18)6-4-10/h3-6,9,13H,7-8H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDSCOOPICRUDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N(C1=O)C)CC(=O)NCC2=NC(=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-furyl)ethyl]acetamide](/img/structure/B5513484.png)

![4-tert-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5513487.png)

![3-isobutyl-1-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5513510.png)

![N-(3-methoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5513517.png)

![methyl 3-(2-ethoxy-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513536.png)

![{1-[(3-hydroxy-3-pyrrolidinyl)methyl]-4-piperidinyl}(phenyl)methanone dihydrochloride](/img/structure/B5513544.png)

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![1-methyl-3-phenyl-8-[(tetrahydro-2-furanylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5513546.png)

![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)